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4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide

quinazoline-2,4-dione kinase inhibition hydrogen bonding

4-(2,4-Dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide (CAS 919730-74-8) is a synthetic small molecule (C22H22N4O3; MW 390.44) integrating a quinazoline-2,4(1H,3H)-dione core with an unsubstituted indole moiety via an N-ethyl-butanamide linker. It belongs to the indole-quinazolinone hybrid class, a scaffold family recognized for dual VEGFR-2/c-Met tyrosine kinase inhibitory potential and broad antiproliferative activity.

Molecular Formula C22H22N4O3
Molecular Weight 390.443
CAS No. 919730-74-8
Cat. No. B3009641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide
CAS919730-74-8
Molecular FormulaC22H22N4O3
Molecular Weight390.443
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O
InChIInChI=1S/C22H22N4O3/c27-20(23-12-11-15-14-24-18-8-3-1-6-16(15)18)10-5-13-26-21(28)17-7-2-4-9-19(17)25-22(26)29/h1-4,6-9,14,24H,5,10-13H2,(H,23,27)(H,25,29)
InChIKeyXKQZYGITXGILJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,4-Dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide (CAS 919730-74-8): Structural Baseline for Scientific Procurement Evaluation


4-(2,4-Dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide (CAS 919730-74-8) is a synthetic small molecule (C22H22N4O3; MW 390.44) [1] integrating a quinazoline-2,4(1H,3H)-dione core with an unsubstituted indole moiety via an N-ethyl-butanamide linker . It belongs to the indole-quinazolinone hybrid class, a scaffold family recognized for dual VEGFR-2/c-Met tyrosine kinase inhibitory potential [2] and broad antiproliferative activity [3]. This compound is catalogued in commercial screening libraries (e.g., InterBioScreen, catalog number CM873827) and represents an unsubstituted indole reference point within the quinazoline-2,4-dione chemical series. The ZINC database (ZINC101404264) records no known bioactivity for this specific compound [1], making it a clean-slate screening candidate for de novo target identification or a comparator baseline for substituted analogs.

Why In-Class Substitution Is Not Straightforward for 4-(2,4-Dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide (CAS 919730-74-8)


Within the indole-quinazolinone hybrid class, three structural variables independently govern target engagement and selectivity: (i) the quinazoline oxidation state (2,4-dione vs. 4-oxo), (ii) the indole attachment position and linker architecture, and (iii) indole ring substitution. The target compound's 2,4-dione configuration provides two hydrogen bond acceptor carbonyls, enabling a bidentate interaction pattern with kinase hinge regions that the 4-oxo series cannot replicate [1]. The indole-3-yl-ethyl-butanamide linker of CAS 919730-74-8 (total spacer length ~8 atoms) confers different conformational freedom compared to the directly N-attached indole-5-yl-butanamide in CAS 920423-09-2 . In the broader quinazoline-2,4(1H,3H)-dione class, SAR analysis by Zhou et al. demonstrated that substituent identity at the N3 position differentiates compounds with average logGI50 values spanning from inactive to −6.45 against 60 human tumor cell lines [2]. These multidimensional SAR discontinuities mean that even structurally proximal analogs cannot be assumed interchangeable for screening, lead optimization, or procurement purposes.

Quantitative Differentiation Evidence for 4-(2,4-Dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide (CAS 919730-74-8) Against Closest Analogs


Quinazoline Oxidation State: 2,4-Dione vs. 4-Oxo Scaffold – Impact on Kinase Inhibitory Capacity

The target compound features a quinazoline-2,4(1H,3H)-dione core with two carbonyl groups at positions 2 and 4, contrasting with the mono-oxo 4-oxoquinazoline series (e.g., N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide and InterBioScreen STOCK1N-74508) [1]. In the 3-phenylquinazoline-2,4(1H,3H)-dione series studied by Hassan et al. (2023), the α-oxo moiety at position 2 forms a critical hydrogen bond with the Met1160 residue in the adenine-binding region of c-Met tyrosine kinase [2]. This bidentate H-bond interaction (2-carbonyl + 4-carbonyl) is structurally precluded in 4-oxoquinazoline compounds, which possess only a single carbonyl. The most potent dual VEGFR-2/c-Met inhibitor in that series (compound 3e) achieved IC50 values of 83 nM (VEGFR-2) and 48 nM (c-Met) [2]. No equivalent dual inhibitory data exist for mono-oxo indole-quinazoline analogs, and the 2,4-dione scaffold represents the validated chemotype for dual VEGFR-2/c-Met engagement [2].

quinazoline-2,4-dione kinase inhibition hydrogen bonding VEGFR-2 c-Met

Indole Attachment Architecture: Ethyl-Linker at 3-Position vs. Direct Attachment at 5-Position

The target compound (CAS 919730-74-8) connects the indole moiety at the 3-position through an ethyl linker (–CH2CH2–NH–CO–) to a butanamide chain, yielding a total spacer of ~8 bonds between the indole C3 and the quinazoline N3. The closest catalogued analog, CAS 920423-09-2 (4-(2,4-dioxo-4aH-quinazolin-3-yl)-N-(1H-indol-5-yl)butanamide; MW 362.4; C20H18N4O3), attaches the indole directly at the 5-position via an amide bond with no ethyl spacer . This structural divergence has two quantitative consequences: (a) the molecular weight differs by 28.04 Da (390.44 vs. 362.40; Δ = +7.7%), and (b) the rotatable bond count differs by approximately 2 bonds (the ethyl spacer contributes additional conformational degrees of freedom). In related indole-aminoquinazoline hybrids (Mphahlele et al., 2018), the spatial separation between indole and quinazoline pharmacophores was shown to modulate EGFR inhibitory potency; compounds 4f and 4g achieved EGFR IC50 values of 52.5 nM and 40.7 nM, respectively, comparable to gefitinib (IC50 = 38.9 nM) [1]. The flexible ethyl-butanamide linker in the target compound provides greater conformational sampling capacity than the rigid directly-attached configuration of CAS 920423-09-2.

linker length indole connectivity spatial pharmacophore butanamide spacer

Indole N1-H Hydrogen Bond Donor Capacity: Unsubstituted vs. N-Methylated Indole Analogs

The target compound retains a free indole N1-H (hydrogen bond donor), unlike N-methylated analogs such as 3-[2-(1-methyl-1H-indol-3-yl)ethyl]quinazoline-2,4(1H,3H)-dione (CAS 1354228-44-6; C19H17N3O2; MW 319.36) [1] and the naturally occurring goshuyuamide II (3-[2-(1H-indol-3-yl)ethyl]-1-methylquinazoline-2,4-dione; CAS 95274-42-3) [2]. The free indole N-H is a recognized pharmacophoric element in tryptamine-based kinase inhibitors and serotonin receptor ligands. In the indole-aminoquinazoline EGFR inhibitor series (Mphahlele et al., 2018), the indole N-H participates in a conserved hydrogen bond network within the ATP-binding pocket; compounds retaining this donor achieved EGFR IC50 values of 40.7–52.5 nM [3]. N-Methylation of the indole (as in CAS 1354228-44-6) eliminates this H-bond donor capacity, reducing the compound's hydrogen bond donor count to zero [1], which may redirect target selectivity toward hydrophobic binding pockets. The target compound's calculated logP of approximately 3.28–3.56 [4] positions it in an optimal lipophilicity range for cell permeability while retaining aqueous solubility potential.

indole NH hydrogen bond donor N-methylation target engagement

Class-Level Antiproliferative Potential: Quinazoline-2,4-dione Scaffold vs. Clinically Used Agents

Although the target compound itself lacks published cytotoxicity data (the ZINC database records 'no known activity' [1]), the quinazoline-2,4(1H,3H)-dione scaffold to which it belongs has demonstrated quantifiable antiproliferative activity. In the Hassan et al. (2023) study, 3-substituted quinazoline-2,4(1H,3H)-diones bearing thiourea moieties exhibited IC50 values of 1.184 µM (compound 3c) and 3.403 µM (compound 3e) against the HCT-116 colorectal cancer cell line [2]. A separate series by the same group reported a 2,4(1H,3H)-quinazolinedione derivative (compound 7: 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione) with IC50 values of 2.5, 6.8, and 4.9 µM against HUH-7, MCF-7, and HCT-116 cell lines respectively [3]. The broader Zhou et al. (2013) study of quinazoline-2,4(1H,3H)-diones identified compounds with average logGI50 values ranging from −6.1 to −6.45 across 60 human tumor cell lines, with the most potent compound (69) achieving an average logGI50 of −6.44 [4]. For context, the quinazoline-based EGFR inhibitor gefitinib exhibits IC50 values of 17.9–21.55 µM against A549, HCT-116, and MCF-7 cells [5], while the structurally optimized quinazoline derivative 3o achieved IC50 values of 4.26, 3.92, and 0.14 µM against the same panel [5]. These class-level data establish that appropriately substituted quinazoline-2,4(1H,3H)-diones can achieve single-digit micromolar to sub-micromolar antiproliferative potency.

antiproliferative activity HCT-116 cytotoxicity quinazoline-2,4-dione gefitinib

Lack of Indole Substituents: Pharmacological Clean Slate vs. Pre-functionalized Analogs

The target compound features an unsubstituted indole ring, distinguishing it from the 5-methoxy analog 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]butanamide and the 5-chloro analog N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide . In the broader quinazoline-2,4(1H,3H)-dione SAR landscape, methoxyl substitution at the 6-position of the quinazoline core was identified by Zhou et al. (2013) as a favorable modification yielding improved antiproliferative activity [1]. However, electron-donating substituents (e.g., 5-OCH3 on indole) increase the indole ring's electron density, potentially altering its metabolic susceptibility via CYP450-mediated oxidation. The unsubstituted indole in the target compound avoids the metabolic O-demethylation liability associated with methoxy-substituted analogs and provides a cleaner baseline for systematic SAR exploration. From a procurement perspective, the absence of chiral centers and complex substituents also simplifies synthetic access and quality control compared to analogs bearing additional functional groups.

unsubstituted indole 5-methoxyindole SAR electron-donating group metabolic liability

Recommended Application Scenarios for 4-(2,4-Dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide (CAS 919730-74-8) Based on Differentiated Evidence


De Novo Kinase Profiling Against VEGFR-2 and c-Met Tyrosine Kinase Panels

The quinazoline-2,4(1H,3H)-dione scaffold has been validated as a dual VEGFR-2/c-Met inhibitory chemotype, with the most potent analog (compound 3e) achieving IC50 values of 83 nM (VEGFR-2) and 48 nM (c-Met) [7]. The target compound's unsubstituted indole and 2,4-dione configuration make it an ideal reference compound for establishing baseline kinase selectivity profiles in broad-panel screening. Its ethyl-butanamide linker architecture (~8-bond spacer) provides conformational flexibility that may enable access to kinase conformations inaccessible to analogs with shorter, more rigid linkers such as CAS 920423-09-2. Procurement of CAS 919730-74-8 as a screening-standard compound is justified when the research objective is to map the SAR landscape of indole-quinazoline-2,4-dione hybrids against the kinome, using the unsubstituted scaffold as the starting point for subsequent functionalization.

Cytotoxicity Screening Baseline for Indole-Quinazolinone Hybrid Libraries in Colorectal and Breast Cancer Models

Class-level data demonstrate that 3-substituted quinazoline-2,4(1H,3H)-diones achieve IC50 values of 1.184–4.9 µM against HCT-116 colorectal cancer cells [7][8] and 0.14–6.8 µM against MCF-7 breast cancer cells [3][8]. The target compound's lack of pre-existing bioactivity data (ZINC: 'no known activity' [4]) makes it a clean-slate compound for establishing the basal cytotoxicity of the unsubstituted indole-quinazoline-2,4-dione scaffold. This is particularly valuable for library screening programs where the incremental contribution of each substituent (e.g., 5-methoxy, 5-chloro, N-methyl) needs to be quantified against a common unsubstituted reference. Procurement of this compound alongside its substituted analogs enables rigorous structure-activity relationship (SAR) analysis.

Negative Control or Comparator for Indole N-H-Dependent Target Engagement Studies

The target compound retains a free indole N1-H hydrogen bond donor, a pharmacophoric feature implicated in EGFR kinase inhibition (indole-aminoquinazoline hybrids 4f and 4g achieved EGFR IC50 = 52.5 and 40.7 nM by engaging the ATP-binding pocket via indole N-H interactions [7]). In contrast, the N-methyl-indole analog CAS 1354228-44-6 (3-[2-(1-methyl-1H-indol-3-yl)ethyl]quinazoline-2,4(1H,3H)-dione; MW 319.36) lacks this H-bond donor entirely [8]. A head-to-head comparison of CAS 919730-74-8 (HBD count = 1–2) against CAS 1354228-44-6 (HBD count = 0) provides a direct experimental system to quantify the contribution of the indole N-H to target binding affinity, kinase selectivity, and cellular potency. This paired procurement strategy is recommended for target engagement studies where hydrogen bonding at the indole N-H position is hypothesized to be mechanistically important.

Physicochemical Benchmarking for Late-Stage Lead Optimization of Indole-Quinazoline Hybrids

The target compound's physicochemical profile (MW = 390.44; logP = 3.28–3.56; TPSA = 77.63–85.77 Ų; HBD = 1–2; HBA = 4–7) [7][8] positions it within Lipinski's Rule of 5 space while maintaining sufficient lipophilicity for membrane permeability. In the context of lead optimization programs, this compound serves as a useful physicochemical benchmark against which the impact of substituent additions can be measured. For instance, adding a 5-methoxy group increases both MW and HBA count while potentially reducing metabolic stability; adding a chlorine atom increases lipophilicity (logP) and MW. The unsubstituted scaffold provides the minimal physicochemical baseline, enabling medicinal chemists to track property changes systematically during the optimization cascade. Procurement of this compound as a reference standard supports data-driven decision-making in multiparameter optimization workflows.

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